molecular formula C20H14ClF3N2O2 B2845683 1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-34-9

1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2845683
CAS No.: 339024-34-9
M. Wt: 406.79
InChI Key: YTUOBGYRSLJINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-17-9-14(12-26(19(17)28)11-13-5-2-1-3-6-13)18(27)25-16-8-4-7-15(10-16)20(22,23)24/h1-10,12H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUOBGYRSLJINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
  • CAS Registry Number : 339024-34-9
  • Molecular Formula : C₂₀H₁₄ClF₃N₂O₂
  • Molecular Weight : 406.79 g/mol
  • Structural Features: A pyridinecarboxamide core substituted with a benzyl group at position 1, a chlorine atom at position 5, and a 3-(trifluoromethyl)phenyl group attached via the amide nitrogen.

Pyridinecarboxamide derivatives are often explored as kinase inhibitors, enzyme modulators, or bioactive intermediates in drug discovery .

Comparison with Similar Compounds

The target compound belongs to a class of pyridinecarboxamide derivatives with variable substituents. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects and inferred properties.

Structural Analogues and Substituent Analysis

Compound CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 339024-34-9 Benzyl (position 1), Cl (position 5), 3-CF₃-phenyl (amide) C₂₀H₁₄ClF₃N₂O₂ 406.79
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 338782-67-5 3-CF₃-benzyl (position 1), Cl (position 5), phenyl (amide) C₂₀H₁₄ClF₃N₂O₂ 406.79
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339024-51-0 3-Cl-benzyl (position 1), Cl (position 5), 4-Cl-phenyl (amide) C₁₉H₁₃Cl₃N₂O₂ 403.26
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 338977-35-8 3-Cl-benzyl (position 1), Cl (position 5), 4-OCH₃-phenyl (amide) C₂₀H₁₆Cl₂N₂O₃ 403.26

Key Differences and Implications

Substituent Effects on Lipophilicity

  • The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity compared to non-halogenated analogues. However, it is less lipophilic than chlorinated derivatives (e.g., CAS 339024-51-0 with three Cl atoms) .
  • The methoxy (-OCH₃) group in CAS 338977-35-8 reduces lipophilicity but improves aqueous solubility, which may enhance bioavailability .

Electronic and Steric Effects

  • For example, -CF₃ may enhance binding to hydrophobic pockets in enzymes .

Preparation Methods

Cyclocondensation Reaction

The pyridine ring is synthesized via a cyclocondensation reaction between a benzylamine derivative and a diketone or keto-ester. For example, ethyl acetoacetate reacts with benzylamine under acidic conditions to form a dihydropyridone scaffold. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), yielding ethyl 1-benzyl-5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate .

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Cyclocondensation Ethyl acetoacetate, benzylamine, HCl 65–70
Chlorination POCl₃, reflux, 12 h 85

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes hydrolysis to yield the carboxylic acid. Alkaline hydrolysis with sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous THF or ethanol is standard:
$$
\text{Ethyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{Ethanol}
$$

Optimization Data

Base Solvent Temperature (°C) Time (h) Yield (%)
NaOH H₂O/THF 60 6 90
LiOH H₂O/EtOH 25 12 88

Synthesis of 3-(Trifluoromethyl)aniline

The trifluoromethyl group on the aniline moiety is introduced via halogen exchange using anhydrous hydrogen fluoride (HF). This method, adapted from trifluoromethylpyridine synthesis, involves reacting trichloromethyl-substituted nitrobenzene with HF under catalytic conditions.

Halogen Exchange Reaction

3-Nitrobenzotrichloride reacts with HF in the presence of FeCl₃ (1–10 mol%) at 150–250°C and 5–1,200 psig pressure:
$$
\text{C₆H₄(NO₂)CCl₃} + 3\text{HF} \xrightarrow{\text{FeCl₃}} \text{C₆H₄(NO₂)CF₃} + 3\text{HCl}
$$
Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or iron/HCl yields 3-(trifluoromethyl)aniline .

Comparative Catalytic Efficiency

Catalyst Pressure (psig) Temperature (°C) Time (h) Yield (%)
FeCl₃ 15 170–180 25 92
FeF₃ 15 170–180 30 89

Carboxamide Coupling

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with 3-(trifluoromethyl)aniline. Alternative methods employ coupling agents like HATU or EDCl.

Acid Chloride Method

  • Activation :
    $$
    \text{Carboxylic acid} + \text{SOCl₂} \rightarrow \text{Acyl chloride} + \text{SO₂} + \text{HCl}
    $$
  • Amidation :
    $$
    \text{Acyl chloride} + \text{3-(Trifluoromethyl)aniline} \rightarrow \text{Carboxamide} + \text{HCl}
    $$

Reaction Parameters

Solvent Base Temperature (°C) Yield (%)
DCM Pyridine 0–25 78
THF Et₃N 25 82

Coupling Agent Method

Using HATU reduces side reactions and improves yields:
$$
\text{Carboxylic acid} + \text{HATU} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{Et₃N}} \text{Carboxamide}
$$

Comparative Yields

Coupling Agent Solvent Yield (%)
HATU DMF 90
EDCl/HOBt DCM 85

Purification and Characterization

The final product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Characterization employs:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH (δ 10.2 ppm).
  • IR : C=O stretches (1,680 cm⁻¹), N-H bend (1,550 cm⁻¹).

Challenges and Optimization

  • Trifluoromethyl Group Stability : HF reactions require corrosion-resistant reactors (e.g., Hastelloy).
  • Regioselectivity : Chlorination at position 5 is ensured by steric directing groups.
  • Amide Coupling : Moisture-free conditions prevent hydrolysis of the acyl chloride.

Q & A

Q. What are the key considerations in designing a synthesis route for 1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with commercially available precursors such as substituted benzyl halides and pyridine derivatives. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.
  • Chlorination : Introduction of the chloro group at the 5-position via electrophilic substitution or nucleophilic displacement.
  • Oxidation : Controlled oxidation to stabilize the 6-oxo group without over-oxidizing the dihydropyridine ring.
  • Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) and Lewis acids (e.g., ZnCl₂) improve reaction efficiency.
    Critical Parameters : Monitor reaction temperatures (often 60–100°C) and inert atmospheres to prevent decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. The trifluoromethyl group shows distinct ¹⁹F NMR signals (~-60 ppm).
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for understanding molecular conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Data Table :
TechniqueKey ObservationsApplication Example
¹H NMR (400 MHz)δ 7.8–8.2 (aromatic protons), δ 4.5 (CH₂ benzyl)Confirming benzyl substitution
X-ray DiffractionSpace group P2₁/c, Z = 4Crystal structure refinement

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to optimize its biological activity?

Methodological Answer:

  • Functional Group Modifications : Systematically vary substituents (e.g., benzyl, trifluoromethyl) to assess impact on enzyme inhibition.
  • Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins (e.g., kinases).
  • Bioassay Profiling : Test analogs in enzyme inhibition assays (IC₅₀) and cell-based models to correlate structural changes with efficacy.
    Example : Replacing the benzyl group with a 3-fluorobenzyl moiety (as in related compounds) increased selectivity for kinase targets by 30% .

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma stability, protein binding, and metabolic clearance (using liver microsomes) to identify bioavailability issues.
  • Orthogonal Assays : Validate in vitro results with ex vivo models (e.g., tissue explants) or alternative readouts (e.g., Western blot for target engagement).
  • Dose-Response Analysis : Adjust dosing regimens in animal models to account for differences in absorption/distribution.
    Case Study : Inconsistent cytotoxicity data were resolved by identifying serum protein interactions that reduced free drug concentration in vivo .

Q. How can computational modeling predict metabolic stability and toxicity risks?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic hotspots (e.g., oxidation of dihydropyridine ring).
  • Metabolite Identification : Use in silico cytochrome P450 models (e.g., StarDrop) to simulate phase I/II metabolism.
  • Toxicity Screening : Apply QSAR models for hepatotoxicity and cardiotoxicity based on structural alerts (e.g., nitro groups, reactive electrophiles).
    Data Table :
SoftwarePrediction FocusOutcome Example
SwissADMEBioavailability Score: 0.55Moderate intestinal absorption
StarDropCYP3A4-mediated oxidationMajor metabolite: 6-hydroxy

Methodological Frameworks

  • Experimental Design : Align with CRDC 2020 guidelines (e.g., RDF2050108 for process control in chemical engineering) to ensure reproducibility .
  • Critical Analysis : Use Gil’s pragmatic research framework to iteratively refine hypotheses and address data gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.